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Compound of Interest

Compound Name: Tetraethylsilane

Cat. No.: B1293383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for tetraethylsilane (Si(CH₂CH₃)₄). It includes

tabulated spectral data, detailed experimental protocols, and visualizations of the molecular

structure and fragmentation pathways to support researchers in the identification and

characterization of this organosilicon compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful analytical technique for determining the structure of

molecules. For tetraethylsilane, both ¹H and ¹³C NMR provide distinct signals corresponding

to the ethyl groups attached to the central silicon atom.

¹H NMR Data
The ¹H NMR spectrum of tetraethylsilane is characterized by two main signals corresponding

to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups. Due to spin-spin

coupling, these signals appear as a quartet and a triplet, respectively.

Table 1: ¹H NMR Spectral Data for Tetraethylsilane
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Chemical Shift (δ) ppm Multiplicity Assignment

~0.5 Quartet Si-CH₂-CH₃

~0.9 Triplet Si-CH₂-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data
The ¹³C NMR spectrum of tetraethylsilane shows two distinct peaks, corresponding to the two

different carbon environments in the ethyl groups.

Table 2: ¹³C NMR Spectral Data for Tetraethylsilane

Chemical Shift (δ) ppm Assignment

~7.4 Si-CH₂-CH₃

~3.4 Si-CH₂-CH₃

Solvent: CDCl₃

Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) of tetraethylsilane results in the formation of a

molecular ion and several fragment ions. The fragmentation pattern is characteristic of the

molecule and can be used for its identification.

Mass Spectrometry Fragmentation Data
The mass spectrum of tetraethylsilane shows a molecular ion peak ([M]⁺) at m/z 144. The

most abundant fragment ions are a result of the loss of ethyl and methyl groups.

Table 3: Mass Spectrometry Data for Tetraethylsilane
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m/z Relative Intensity (%) Proposed Fragment Ion

144 2.5 [Si(CH₂CH₃)₄]⁺

115 100.0 [Si(CH₂CH₃)₃]⁺

87 45.8 [Si(CH₂CH₃)₂(H)]⁺

59 21.7 [Si(CH₂CH₃)(H)₂]⁺

Ionization: Electron Ionization (70 eV)

Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and MS data for

volatile organosilicon compounds like tetraethylsilane.

NMR Spectroscopy Protocol
Sample Preparation: Prepare a solution of tetraethylsilane in a deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The concentration should be

approximately 1-5% (v/v).

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and 8-16 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees,

relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) may be

necessary to achieve a good signal-to-noise ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1293383?utm_src=pdf-body
https://www.benchchem.com/product/b1293383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Process the acquired free induction decay (FID) using an appropriate

software. Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).

Mass Spectrometry Protocol
Sample Introduction: Introduce a small amount of liquid tetraethylsilane into the mass

spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

Mass Analysis: Scan a mass range of m/z 30-200 to detect the molecular ion and expected

fragment ions.

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the major

peaks.

Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the

obtained spectrum with a library database for confirmation.

Visualizations
The following diagrams illustrate the chemical structure and proposed mass spectrometry

fragmentation pathway of tetraethylsilane.

Caption: Chemical Structure of Tetraethylsilane.
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Proposed Mass Spectrometry Fragmentation of Tetraethylsilane
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Caption: Proposed Mass Spectrometry Fragmentation of Tetraethylsilane.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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